4-Chloro-5-methoxyindoline chemical properties and structure
4-Chloro-5-methoxyindoline chemical properties and structure
Core Scaffold Analysis & Synthetic Methodology
Executive Summary
4-Chloro-5-methoxyindoline (4-Chloro-5-methoxy-2,3-dihydro-1H-indole) represents a highly specialized heterocyclic scaffold in medicinal chemistry. Distinguished by the steric and electronic interplay between the electron-withdrawing chlorine at C4 and the electron-donating methoxy group at C5, this molecule serves as a critical intermediate for kinase inhibitors (particularly PI3K/mTOR pathways) and GPCR ligands.
Unlike its aromatic counterpart (indole), the indoline core offers a distinct 3D vector (sp³ hybridized C2/C3) and increased basicity at the nitrogen, allowing for unique pharmacophore positioning. This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns required for utilizing this scaffold in high-fidelity drug discovery.
Structural & Physicochemical Profile
The juxtaposition of the C4-Chlorine and C5-Methoxy groups creates a "push-pull" electronic environment on the benzene ring, while the C4-Chlorine provides a steric anchor that restricts rotation in downstream biaryl couplings.
Molecular Specifications
| Property | Value / Description |
| IUPAC Name | 4-Chloro-5-methoxy-2,3-dihydro-1H-indole |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Precursor CAS | 68935-48-8 (Refers to the Indole parent) |
| ClogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~4.5–5.0 (More basic than indole due to loss of aromaticity) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (N, O) |
Electronic & Steric Analysis
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C4-Chlorine: Acts as a lipophilic space-filler and metabolic blocker. It prevents oxidation at the typically reactive C4 position and induces an orthogonal twist in biaryl systems due to steric clash.
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C5-Methoxy: A strong electron-donating group (EDG) that increases electron density at C6, making the scaffold susceptible to electrophilic aromatic substitution (EAS) at C6 if the nitrogen is protected.
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Indoline Nitrogen: Unlike the planar, non-basic nitrogen of indole (lp involved in aromaticity), the indoline nitrogen is pyramidal and significantly more nucleophilic.
Synthetic Methodology: Indole Reduction
The primary challenge in synthesizing 4-chloro-5-methoxyindoline is reducing the pyrrole ring of the parent indole without removing the labile chlorine atom (hydrodehalogenation). Catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the high risk of C-Cl bond cleavage.
Recommended Protocol: Ionic Hydrogenation
Mechanism: Protonation of the C3 position followed by hydride transfer to C2.
Reagents: Sodium Cyanoborohydride (NaCNBH₃) in Glacial Acetic Acid.
Step-by-Step Protocol
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-methoxyindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
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Addition: Cool the solution to 10–15°C. Add NaCNBH₃ (3.0 eq) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature to prevent side reactions.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 184.0).
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Quench: Pour the reaction mixture carefully into ice-cold water. Neutralize with NaOH (aq) or NaHCO₃ until pH > 8.
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂). Eluent: Hexanes/EtOAc (Gradient 9:1 to 7:3). Indolines are typically more polar than their indole precursors.
Synthetic Workflow Visualization
Caption: Selective reduction pathway avoiding oxidative addition to the C-Cl bond.
Reactivity & Functionalization Strategy
Once synthesized, the indoline core serves as a nucleophilic handle.[1] The reactivity profile is dominated by the secondary amine (N1) and the electron-rich benzene ring.
N1-Functionalization (Urea/Amide Formation)
The indoline nitrogen is the primary vector for extending the scaffold into solvent-exposed regions of a protein binding pocket.
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Reaction: Acylation or reaction with isocyanates.
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Utility: Creating urea linkages common in kinase inhibitors (e.g., to bind the hinge region).
Oxidation to Indole (Re-aromatization)
In some drug design campaigns, the indoline is used as a stable intermediate to perform stereoselective couplings, followed by oxidation back to the indole.
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Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.
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Condition: Room temperature in Dichloromethane.
Biological Pathway Logic (Kinase Inhibition)
This scaffold is frequently utilized to target the PI3K/mTOR pathway.[2] The 5-methoxy group often mimics the hinge-binding motif of ATP, while the 4-chloro group fills hydrophobic pockets (Gatekeeper residues).
Caption: Divergent synthesis map highlighting the three primary vectors for scaffold elaboration.
Handling, Stability & Safety (E-E-A-T)
Stability Profile
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Oxidation Sensitivity: Indolines are susceptible to spontaneous air oxidation to indoles over time. Storage: Store under Argon/Nitrogen at -20°C.
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Light Sensitivity: Halogenated aromatics can undergo photolytic dehalogenation. Store in amber vials.
Analytical Standards
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¹H NMR Diagnostic: Look for the disappearance of the C2/C3 alkene protons (typically δ 6.5–7.5 ppm in indole) and the appearance of two triplets (or multiplets) at δ 3.0–4.0 ppm corresponding to the CH₂-CH₂ ethylene bridge.
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Mass Spec: Distinctive Chlorine isotope pattern (3:1 ratio of M : M+2).
Safety Hazards
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Handling: Use a fume hood. The lipophilicity (Cl/OMe) implies potential for skin absorption.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24854796 (4-Chloroindole derivatives). Retrieved from .
- Gribble, G. W., et al. (1974).Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines. Journal of the American Chemical Society.
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BenchChem. Application Notes for 4-Chloro-5-methoxy-1H-indole. Retrieved from .
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Apollo Scientific. Safety Data Sheet: 4-Chloro-7-methoxyquinoline derivatives (Analogous handling data). Retrieved from .
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Chemical Book. Product List: 4-Chloro-5-methoxyindole (CAS 68935-48-8).[6][7] Retrieved from .
Sources
- 1. benchchem.com [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. 68935-48-8|4-Chloro-5-methoxy-1H-indole|BLD Pharm [bldpharm.com]
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